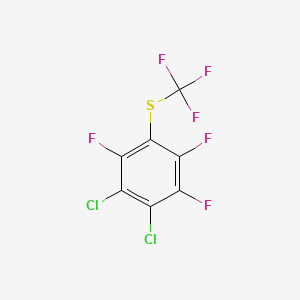

1,2-Dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18851689

Molecular Formula: C7Cl2F6S

Molecular Weight: 301.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7Cl2F6S |

|---|---|

| Molecular Weight | 301.04 g/mol |

| IUPAC Name | 1,2-dichloro-3,4,6-trifluoro-5-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C7Cl2F6S/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 |

| Standard InChI Key | VMKPBLAMMYDDCJ-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(C(=C(C(=C1SC(F)(F)F)F)Cl)Cl)F)F |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s benzene core is substituted with two chlorine atoms at positions 1 and 2, three fluorine atoms at positions 3, 4, and 6, and a trifluoromethylthio group (-SCF₃) at position 5. This arrangement creates a highly electron-deficient aromatic system, as evidenced by its IUPAC name: 1,2-dichloro-3,4,6-trifluoro-5-(trifluoromethylsulfanyl)benzene. The presence of multiple halogens and the sulfur-containing group influences its polarity, boiling point, and solubility in organic solvents.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇Cl₂F₆S | |

| Molecular Weight | 301.04 g/mol | |

| IUPAC Name | 1,2-dichloro-3,4,6-trifluoro-5-(trifluoromethylsulfanyl)benzene | |

| Canonical SMILES | C1(=C(C(=C(C(=C1SC(F)(F)F)F)Cl)Cl)F)F | |

| InChIKey | VMKPBLAMMYDDCJ-UHFFFAOYSA-N |

The Canonical SMILES string highlights the meta- and para-positions of the substituents, while the InChIKey serves as a unique identifier for database searches.

Electronic Effects and Reactivity

The electron-withdrawing nature of the substituents reduces the aromatic ring’s electron density, making it susceptible to nucleophilic aromatic substitution (NAS) at specific positions. For instance, the trifluoromethylthio group (-SCF₃) is a strong meta-director, further polarizing the ring. This electronic profile aligns with related compounds used in agrochemicals, where controlled reactivity is essential for biological activity .

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 1,2-dichloro-3,4,6-trifluoro-5-(trifluoromethylthio)benzene likely involves sequential halogenation and sulfur incorporation steps. A plausible route begins with a fluorobenzene derivative undergoing chlorination using agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acid catalysts. Subsequent fluorination may employ hydrogen fluoride (HF) or potassium fluoride (KF) under controlled conditions.

The trifluoromethylthio group is introduced via sulfenylation, where a sulfur nucleophile reacts with a pre-halogenated intermediate. For example, trifluoromethyl sulfenyl chloride (CF₃SCl) could serve as the sulfur source, as seen in analogous syntheses of sulfenylated aromatics .

Patent Insights

A patent describing the synthesis of fipronil, a structurally related insecticide, reveals methodologies applicable to this compound . Key steps include:

-

Oxidation of thiopyrazoles using hydrogen peroxide (H₂O₂) in a solvent system containing trichloroacetic acid and chlorobenzene.

-

Regioselective halogenation to ensure correct substitution patterns.

These methods emphasize the importance of solvent selection (e.g., chlorobenzene for its inertness) and controlled oxidation to avoid over-halogenation .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | Cl₂, FeCl₃, 40–60°C | Introduces Cl at positions 1,2 |

| Fluorination | KF, DMF, 120°C | Substitutes F at positions 3,4,6 |

| Sulfenylation | CF₃SCl, AlCl₃, 0°C | Adds -SCF₃ at position 5 |

Comparative Analysis with Related Compounds

1,3-Dichloro-2,4,6-trifluorobenzene

This analog lacks the -SCF₃ group but shares a similar halogenation pattern. With a molecular weight of 200.97 g/mol, it is less polar and more volatile than the subject compound . The absence of sulfur reduces its potential for forming reactive metabolites, making it less hazardous in biological systems .

1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene

Featuring five fluorine atoms and a -CF₃ group, this compound is highly electronegative. Its applications include use as a solvent in organic electronics, leveraging its inertness and low dielectric constant .

Table 3: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume